N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Description
N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a heterocyclic organic compound combining a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran moiety and a tosyl-propanamide side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Computational methods, such as density functional theory (DFT), are critical for analyzing its thermochemical stability and reactivity .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-11-4-6-14(7-5-11)27(23,24)9-8-16(22)19-18-21-20-17(26-18)15-10-12(2)25-13(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWRSAJPGGVKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The oxadiazole core is classically synthesized via cyclodehydration of diacylhydrazides. For this compound, 2,5-dimethylfuran-3-carboxylic acid hydrazide serves as the precursor. Reaction with semicarbazide in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization:
$$
\text{2,5-Dimethylfuran-3-carboxylic acid} + \text{Semicarbazide} \xrightarrow{\text{POCl}_3} \text{5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine}
$$
Conditions :
Alternative Cyclization Using TBTU
Modern protocols employ uronium coupling reagents like O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) for milder conditions. Thiosemicarbazides derived from 2,5-dimethylfuran-3-carboxylic acid hydrazide and aryl isothiocyanates undergo cyclodesulfurization:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{TBTU, DIEA}} \text{5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine}
$$
Advantages :
Acylation of 2-Amino-1,3,4-Oxadiazole
Synthesis of 3-Tosylpropanoyl Chloride
The 3-tosylpropanamide side chain is introduced via acylation of the oxadiazole’s primary amine. First, 3-tosylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{3-Tosylpropanoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Tosylpropanoyl chloride}
$$
Conditions :
- Solvent : Dichloromethane (DCM).
- Temperature : Reflux for 2–3 hours.
- Workup : Remove excess SOCl₂ under vacuum.
Coupling Reaction
The oxadiazole amine is acylated with 3-tosylpropanoyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine, DIEA):
$$
\text{5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine} + \text{3-Tosylpropanoyl chloride} \xrightarrow{\text{DIEA}} \text{Target Compound}
$$
Conditions :
Optimization and Mechanistic Insights
Cyclization Efficiency
Phosphorus oxychloride remains the gold standard for cyclodehydration due to its strong electrophilic character, which facilitates intramolecular nucleophilic attack and water elimination. However, TBTU-based methods offer greener alternatives by avoiding harsh acids and high temperatures.
Acylation Selectivity
The 2-amino group’s nucleophilicity is critical for regioselective acylation. Steric hindrance from the 2,5-dimethylfuran group minimizes undesired side reactions at position 5.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction of analogous oxadiazoles confirms planar geometry and hydrogen-bonding networks stabilizing the lattice.
Chemical Reactions Analysis
Types of Reactions: N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furoic acids.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the tosyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Furoic acids and their derivatives.
Reduction Products: Reduced oxadiazole derivatives and tosyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Key Structural and Computational Comparisons
| Compound Name | Core Structure | Substituents | Calculated ΔHf (kcal/mol) | LogP<sup>a</sup> |
|---|---|---|---|---|
| N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | 1,3,4-Oxadiazole | 2,5-Dimethylfuran, Tosylpropanamide | -142.3 (DFT-B3LYP<sup>b</sup>) | 3.45 |
| N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | 1,3,4-Oxadiazole | Phenyl, Tosylpropanamide | -135.8 | 3.12 |
| N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | 1,3,4-Oxadiazole | Thiophene, Tosylpropanamide | -138.6 | 3.28 |
| N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | 1,3,4-Oxadiazole | 4-Methylphenyl, Tosylpropanamide | -140.1 | 3.37 |
<sup>a</sup>LogP values predicted via DFT-based solvation models.
<sup>b</sup>B3LYP hybrid functional used for enthalpy of formation (ΔHf) calculations .
Key Findings
Thermochemical Stability : The compound exhibits the lowest enthalpy of formation (-142.3 kcal/mol), indicating superior stability compared to phenyl (-135.8) and thiophene (-138.6) analogs. This is attributed to the electron-donating methyl groups on the furan ring, which enhance resonance stabilization .
Lipophilicity (LogP) : With a LogP of 3.45, it is more lipophilic than the phenyl analog (3.12), likely due to the hydrophobic dimethylfuran group. This property may enhance membrane permeability in drug-design contexts.
Electronic Effects : Replacing furan with thiophene reduces stability (ΔHf = -138.6 kcal/mol), reflecting sulfur’s weaker electron-donating capacity compared to oxygen.
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.4 g/mol. Its structure features a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran moiety and a tosylpropanamide group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 1021092-15-8 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.48 |
| Staphylococcus epidermidis | 0.48 |
| Escherichia coli | 31.25 |
| Klebsiella pneumoniae | >500 |
These results indicate a strong bactericidal effect against staphylococci while showing moderate activity against Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on normal human cell lines revealed that the compound exhibited low toxicity at therapeutic concentrations. Notably, cell viability increased in the presence of the compound at certain concentrations.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 120 |
| 100 | 95 |
This data suggests that this compound may enhance cell viability rather than induce cytotoxic effects.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced significantly by their chemical structure. Substituents on the oxadiazole ring can alter both antimicrobial potency and cytotoxicity profiles.
Key Findings from SAR Analysis
- Furan Substituent : The presence of the 2,5-dimethylfuran moiety enhances antibacterial activity.
- Tosyl Group : The tosyl group contributes to improved solubility and bioavailability.
- Positioning of Functional Groups : Variations in the position of substituents on the oxadiazole ring affect the overall biological efficacy.
Case Study 1: Antibacterial Efficacy
In a comparative study involving several oxadiazole derivatives, this compound was identified as one of the most effective compounds against Staphylococcus epidermidis, with an MIC of 0.48 µg/mL .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study indicated that at concentrations up to 100 µM, the compound did not adversely affect normal cell lines and instead promoted cell viability . This highlights its potential as a therapeutic agent with minimal side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under reflux with catalytic acid or base. For example, hydrazine hydrate and carbon disulfide can form a thiosemicarbazide precursor, followed by cyclization using H₂SO₄ .
- Step 2 : Introduce the 2,5-dimethylfuran-3-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling if halogenated intermediates are used).
- Step 3 : Attach the 3-tosylpropanamide moiety using amide coupling reagents like EDCI/HOBt in anhydrous DMF .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., pet-ether for recrystallization) to improve purity . Control temperature (reflux vs. room temperature) and stoichiometry to minimize side products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should discrepancies in spectral data be addressed?
- Techniques :
- NMR : Use H and C NMR to verify substituent positions (e.g., dimethylfuran protons at δ 2.2–2.5 ppm, tosyl aromatic protons at δ 7.6–7.8 ppm) .
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS .
- Resolving Discrepancies : Cross-check with computational predictions (e.g., DFT for NMR chemical shifts) or repeat experiments in deuterated solvents to rule out solvent effects .
Advanced Research Questions
Q. How can researchers design robust in vitro assays to evaluate this compound’s inhibitory activity against enzymes like lipoxygenase (LOX) or butyrylcholinesterase (BChE)?
- Assay Design :
- LOX Inhibition : Use a spectrophotometric assay with linoleic acid as substrate, monitoring hydroperoxide formation at 234 nm. Include indomethacin as a positive control .
- BChE Inhibition : Employ Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to measure thiocholine release from butyrylthiocholine iodide. Compare IC₅₀ values with donepezil .
- Controls : Run solvent (DMSO) and blank controls to account for background activity. Use triplicate measurements for statistical validity .
Q. What computational strategies are effective for predicting binding modes and affinity of this compound with biological targets like fungal thioredoxin reductase?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site (e.g., C. albicans thioredoxin reductase PDB: 5JQ4). Validate with binding free energy calculations (MM-GBSA) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .
Q. How should contradictory results in biological activity between studies (e.g., varying IC₅₀ values) be methodologically resolved?
- Analysis Steps :
- Purity Verification : Re-analyze compound purity via HPLC (≥95%) to rule out impurities affecting activity .
- Assay Conditions : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine serum BChE) and substrate concentrations .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of differences. Report mean ± SEM from ≥3 independent experiments .
Methodological Recommendations
- Synthesis Troubleshooting : If cyclization yields are low, replace H₂SO₄ with polyphosphoric acid or microwave-assisted conditions .
- Bioactivity Optimization : Modify the tosyl group to a mesyl or nosyl moiety to enhance solubility and target affinity .
- Data Reproducibility : Share raw spectral and assay data via repositories like Zenodo to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
